Octadecylamine

Übersicht

Beschreibung

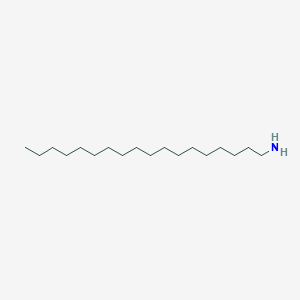

Octadecylamine (C₁₈H₃₉N), also known as stearylamine, is a long-chain primary aliphatic amine with 18 carbon atoms. It features a hydrophobic alkyl chain and a polar amino group, enabling surfactant-like behavior and versatile applications in corrosion inhibition, surface modification, and materials science .

Key industrial uses include:

- Surface preservation: Acts as a corrosion inhibitor for metals in power generation and oil/gas pipelines .

- Soil modification: Enhances water repellency and reduces plasticity in expansive soils .

- Nanotechnology: Stabilizes nanoparticles and modifies drug delivery systems .

- Chemical synthesis: Serves as a precursor for quaternary ammonium compounds, polymers, and surfactants .

Its derivatives and salts exhibit antimicrobial properties, making them useful in agrochemicals and disinfectants .

Vorbereitungsmethoden

Synthetic Pathways for Octadecylamine Production

Catalytic Hydrogenation of Stearonitrile

Stearonitrile (octadecanenitrile) reduction is the most common industrial method. Using hydrogen gas and a nickel or cobalt catalyst at 100–150°C and 10–15 MPa pressure, stearonitrile converts to this compound with >90% yield .

Reaction:

{17}\text{H}{35}\text{CN} + 2\text{H}2 \xrightarrow{\text{Ni catalyst}} \text{C}{18}\text{H}{39}\text{N} + \text{NH}3

Key Parameters:

-

Temperature: 120–140°C

-

Pressure: 12 MPa

-

Catalyst: Raney nickel

Hofmann Degradation of Stearamide

Stearamide reacts with bromine and sodium hydroxide to yield this compound via Hofmann rearrangement. This method produces high-purity amine but requires careful control of exothermic reactions.

Reaction:

{17}\text{H}{35}\text{CONH}2 + \text{Br}2 + 3\text{NaOH} \rightarrow \text{C}{18}\text{H}{39}\text{N} + 2\text{NaBr} + \text{Na}2\text{CO}3 + 2\text{H}_2\text{O}

Yield: 75–85%

Amination of Stearyl Alcohol

Stearyl alcohol reacts with ammonia under high-pressure conditions (5–10 MPa) using a copper-chromium oxide catalyst at 180–220°C. This method is cost-effective but requires rigorous purification to remove secondary amines .

Reaction:

{18}\text{H}{37}\text{OH} + \text{NH}3 \rightarrow \text{C}{18}\text{H}{39}\text{N} + \text{H}2\text{O}

Industrial Data:

-

Conversion rate: 70–80%

-

Selectivity: 85–90%

Emulsification Techniques for this compound

Hydrotropy-Based Emulsion Preparation

A patented method (CN104694933A) produces stable this compound emulsions using a hydrotropy system comprising Tween-80, glacial acetic acid, and water .

Procedure:

-

Hydrotropy System Formation: Mix Tween-80 (130 g), glacial acetic acid (7 g), and water (1200 g) at 50–60°C.

-

This compound Dissolution: Slowly add this compound solid (200 g) with simultaneous water addition (1220 g).

-

Stabilization: Stir at 150–180 rpm for 2 hours.

Performance:

-

Stability: No caking after 1 year at 15°C.

-

Viscosity: 120–150 cP (25°C).

Grafting onto Polymer Matrices

This compound grafted onto waste rubber powder (ODA-WRP) enhances asphalt compatibility. FT-IR analysis confirms grafting via amide bond formation (–NHCO–) .

Characterization Data:

-

FT-IR Peaks:

-

–CH₃/–CH₂–: 2918 cm⁻¹, 2850 cm⁻¹ (intensity increases post-grafting).

–COOH reduction: 1700 cm⁻¹ (15% decrease).

-

-

Elemental Analysis:

-

Carbon content: 78.2% → 82.5%

-

Nitrogen content: 1.8% → 1.5%

-

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Temperature (°C) | Key Advantage |

|---|---|---|---|---|

| Catalytic Hydrogenation | 90 | 98 | 120–140 | High scalability |

| Hofmann Degradation | 80 | 95 | 25–40 | Low energy consumption |

| Hydrotropy Emulsion | N/A | 99 | 50–60 | Enhanced low-temperature stability |

Industrial Applications and Challenges

Corrosion Inhibition

This compound forms hydrophobic films on metal surfaces, preventing oxidation in heat supply systems . Emulsified formulations reduce pipe blockages by 40% compared to solid applications.

Composite Material Modification

Grafting this compound onto rubber improves asphalt-rubber compatibility, reducing phase separation in SBS-modified asphalt by 30% .

Analyse Chemischer Reaktionen

Types of Reactions: Octadecylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form octadecanal or octadecanoic acid.

Reduction: It can be reduced to form octadecane.

Substitution: It can participate in nucleophilic substitution reactions to form derivatives such as octadecyl chloride.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is typically used.

Substitution: Halogenating agents like thionyl chloride or phosphorus trichloride are used for substitution reactions.

Major Products:

Oxidation: Octadecanal, octadecanoic acid.

Reduction: Octadecane.

Substitution: Octadecyl chloride.

Wissenschaftliche Forschungsanwendungen

Environmental Applications

Wastewater Treatment

One of the notable applications of octadecylamine is in the modification of nanomaterials for wastewater treatment. Research indicates that montmorillonite nanoclay modified with this compound exhibits a high efficiency in removing dyes from industrial wastewater. A study found that under optimal conditions (pH 5.46, adsorbent mass of 4 mg/30 mL, initial dye concentration of 20 mg/L, ultrasound time of 20 minutes, and temperature at 50 °C), the adsorption efficiency reached 96.49% for Acid Black 1 dye. The adsorption process was characterized by kinetic modeling, showing a fit to the second-order equation model, indicating that the process is spontaneous and endothermic .

| Parameter | Optimal Value |

|---|---|

| pH | 5.46 |

| Adsorbent Mass | 4 mg/30 mL |

| Initial Dye Concentration | 20 mg/L |

| Ultrasound Time | 20 minutes |

| Temperature | 50 °C |

| Adsorption Efficiency | 96.49% |

Carbon Dioxide Capture

This compound has also been utilized in the development of adsorbents for carbon dioxide capture. Silica gel modified with this compound showed enhanced CO2 uptake capabilities. The study demonstrated that increasing the percentage of ODA improved CO2 capture efficiency, with optimal formulations achieving significant adsorption capacities .

Material Science Applications

Nanocomposites

In materials science, this compound is employed as a surfactant in the synthesis of biodegradable polymers and nanocomposites. For instance, it has been used to create fibrous scaffolds by mixing with polycaprolactone (PCL) to enhance mechanical properties and biocompatibility for biomedical applications . The incorporation of ODA into polymer matrices has shown potential for improving antimicrobial properties and mechanical strength.

Surface Modification

This compound is frequently used for surface modification of various materials to enhance hydrophobicity and reduce surface energy. This property is particularly beneficial in creating coatings that resist water and other contaminants, making it valuable in industrial applications such as paints and sealants.

Biomedical Applications

Drug Delivery Systems

This compound derivatives have been explored in drug delivery systems due to their ability to form micelles that encapsulate hydrophobic drugs. Research indicates that this compound acetate can effectively remove arsenic from water, showcasing its potential in bioremediation as well as its role in drug delivery by enhancing solubility and bioavailability of therapeutic agents .

Antimicrobial Properties

The intrinsic antimicrobial properties of this compound-based polymers have made them suitable for applications in wound dressings and tissue engineering. Studies have demonstrated that these polymers can inhibit bacterial growth without the need for traditional antibiotics, providing a promising avenue for developing safer biomedical materials .

Wirkmechanismus

The mechanism of action of octadecylamine varies depending on its application:

Surface Modification: this compound modifies surfaces by forming a hydrophobic layer through van der Waals interactions and covalent bonding with the substrate.

Corrosion Inhibition: As a corrosion inhibitor, this compound adsorbs onto metal surfaces, forming a protective barrier that prevents oxidation and corrosion.

Vergleich Mit ähnlichen Verbindungen

Chemical Structure and Classification

Octadecylamine belongs to the fatty amine family, characterized by hydrocarbon chains with terminal amine groups. Below is a comparison with structurally analogous compounds:

Physical and Chemical Properties

Melting Points and Solubility

Key Observations :

- Longer chains (e.g., this compound) exhibit higher melting points and lower water solubility due to stronger van der Waals forces.

- Unsaturation (e.g., oleylamine) disrupts crystallinity, lowering melting points .

A. Surfactant and Corrosion Inhibition

- This compound: Forms stable monolayers on metal surfaces, providing long-term corrosion resistance .

- Laurylamine : Higher critical micelle concentration (CMC) makes it less effective as a corrosion inhibitor but suitable for emulsification in detergents .

B. Soil Modification

- This compound : At 0.8% content, reduces expansive soil’s liquid limit by 33.33% and plasticity index to 19.89, meeting engineering standards .

- Shorter-chain amines (e.g., C12) : Less effective in reducing water permeability due to lower hydrophobicity .

C. Nanoparticle Stabilization

- Oleylamine: Enhances dispersion of metallic nanoparticles (e.g., Au, Ag) due to fluid hydrocarbon chains .

Toxicity and Environmental Impact

Biologische Aktivität

Octadecylamine (ODA), a long-chain primary amine with the chemical formula C18H39N, has garnered attention in various fields, including materials science, biochemistry, and pharmacology. This article explores the biological activity of this compound, focusing on its toxicity, potential applications in gene delivery, and its effects on human health and the environment.

This compound is characterized by its hydrophobic nature due to the long hydrocarbon chain. It is commonly used as a surfactant and in the formulation of self-assembled monolayers. Its unique properties allow it to interact with biological membranes and cellular components, making it a candidate for various applications in biotechnology.

Toxicological Profile

Acute Toxicity

The acute toxicity of this compound has been assessed through various studies. The LD50 values indicate that ODA is moderately toxic. For instance, studies have shown that the oral LD50 for related compounds ranges from 400 to 10,000 mg/kg, suggesting that ODA falls within a similar toxicity range . Skin contact may lead to irritation and sensitization reactions, with symptoms including redness, swelling, and vesicle formation .

Chronic Effects

Long-term exposure to this compound can result in cumulative health effects. Chronic inhalation may lead to respiratory issues such as bronchial irritation and pneumoconiosis due to dust accumulation in the lungs . Dermatitis and conjunctivitis are also potential outcomes of prolonged skin exposure .

Biological Applications

Gene Delivery Systems

Recent research has highlighted the use of this compound in gene delivery via solid lipid nanoparticles (SLNs). A study demonstrated that this compound-based nanoparticles could effectively deliver genetic material into induced pluripotent stem cells (iPSCs), enhancing reprogramming efficiency . This application showcases ODA's potential in therapeutic contexts, particularly in regenerative medicine.

Soil Modification

this compound has been utilized as a water-repellent agent in soil engineering. Research indicates that modifying expansive soils with ODA significantly reduces their swelling capacity and enhances stability under varying moisture conditions . The optimal concentration found was 0.8% by mass, leading to a marked decrease in expansion rates under load .

Case Study 1: Gene Delivery via this compound Nanoparticles

- Objective : To assess the efficacy of this compound-based nanoparticles for gene delivery.

- Findings : The study reported successful transfection rates in iPSCs with minimal cytotoxicity. The nanoparticles facilitated efficient uptake of plasmid DNA, indicating a promising method for genetic therapies.

Case Study 2: Soil Stability Enhancement

- Objective : To evaluate the impact of this compound on expansive soil properties.

- Findings : The incorporation of ODA reduced the free swelling rate by up to 42% at optimal concentrations. The study concluded that ODA significantly enhances soil stability and reduces water permeability.

Environmental Impact

This compound is classified as a marine pollutant and poses risks to aquatic life. Its presence in water bodies can lead to long-term adverse effects on ecosystems due to its toxicity to aquatic organisms . Therefore, careful handling and disposal are crucial to mitigate environmental risks.

Summary Table of Biological Activity

| Aspect | Details |

|---|---|

| Chemical Formula | C18H39N |

| Acute Toxicity (LD50) | 400 - 10,000 mg/kg (moderately toxic) |

| Chronic Effects | Respiratory issues, dermatitis, conjunctivitis |

| Gene Delivery Efficacy | Effective in delivering genetic material into iPSCs |

| Soil Modification Impact | Reduces swelling rates by up to 42% at optimal concentrations |

| Environmental Risks | Toxic to aquatic organisms; classified as a marine pollutant |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing octadecylamine-modified materials in polymer composites?

- Methodological Answer : ODA is commonly synthesized via amine-functionalization of carbon nanostructures (e.g., graphite, carbon nanotubes) using oxidizing agents like sulfuric/nitric acid. Characterization involves:

- FTIR to confirm -CH2 and -CN bonding vibrations (indicative of ODA grafting) .

- XRD to assess crystallinity changes, with ODA showing a distinct peak at ~21° due to its crystalline structure .

- Thermogravimetric Analysis (TGA) to evaluate thermal stability up to 350–560°C .

Q. How does this compound influence the interfacial properties of carbon-polymer composites?

- Methodological Answer : ODA acts as a surfactant, reducing interfacial tension between hydrophobic carbon materials and polar polymer matrices. Key evaluations include:

- Contact Angle Measurements to quantify hydrophobicity changes.

- SEM/EDS to map ODA distribution on composite surfaces .

- Data Interpretation : Increased hydrophobicity correlates with improved dispersion in non-polar polymers (e.g., polyethylene) but may reduce compatibility with polar matrices (e.g., polyamide) .

Advanced Research Questions

Q. How can contradictions in reported thermal decomposition profiles of ODA-modified films be resolved?

- Case Study : Some studies report ODA decomposition at 350°C , while others observe stability up to 560°C .

- Resolution Strategy :

- Controlled Atmosphere Testing : Compare decomposition under inert (N2) vs. oxidative (O2) conditions.

- XPS Analysis : Verify if decomposition products (e.g., ferroferric oxide-ODA complexes) contribute to thermal stability .

Q. What experimental parameters optimize ODA’s protective film formation on high-temperature alloys?

- Methodological Framework :

- Variables : Temperature (350–560°C), ODA concentration (20–100 mg/L), pH (7–10) .

- Response Metrics : Film thickness (via AFM), corrosion resistance (electrochemical impedance spectroscopy).

Q. How can ODA’s role in nanoparticle synthesis be systematically validated to address reproducibility issues?

- Experimental Design :

- DoE (Design of Experiments) : Vary ODA concentration, reaction time, and solvent polarity.

- Characterization Triangulation : Cross-validate results using TEM (morphology), DLS (size distribution), and FTIR (surface chemistry) .

- Troubleshooting : Inconsistent nanoparticle sizes may arise from ODA’s variable self-assembly kinetics; use in situ monitoring (e.g., UV-Vis spectroscopy) .

Q. Methodological Best Practices

- Gap Identification : Use literature reviews to pinpoint understudied areas (e.g., ODA’s environmental impact in nanomaterial synthesis) .

- Ethical Considerations : Adhere to safety protocols for handling ODA (e.g., PPE, ventilation) due to its amine-like irritant properties .

- Data Reproducibility : Document exact ODA grades (e.g., 90% vs. 98% purity) and solvent systems, as minor impurities affect reactivity .

Eigenschaften

IUPAC Name |

octadecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYJJPSVUYRZGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39N | |

| Record name | OCTADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCTADECYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1838-08-0 (hydrochloride) | |

| Record name | Octadecylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1025801 | |

| Record name | 1-Octadecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Octadecylamine appears as a white solid. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, White solid; [ICSC] White crystalline solid; [MSDSonline] Colorless solid with on odor of amines; [ECHA], Solid, WHITE FLAKES WITH CHARACTERISTIC ODOUR. | |

| Record name | OCTADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Octadecanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6430 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Octadecylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | OCTADECYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

660 °F at 760 mmHg (NTP, 1992), 346.8 °C @ 760 mm Hg, 346.8 °C | |

| Record name | OCTADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCTADECYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OCTADECYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

300 °F (NTP, 1992), 148 °C c.c. | |

| Record name | OCTADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCTADECYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Insol in water; sol in alcohol, ether, benzene; very sol in chloroform; miscible in acetone, Solubility in water: very poor | |

| Record name | OCTADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCTADECYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OCTADECYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.8618 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8618 @ 20 °C/4 °C, 0.86 g/cm³ | |

| Record name | OCTADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCTADECYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OCTADECYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

9.29 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | OCTADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0000438 [mmHg] | |

| Record name | Octadecylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6430 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

124-30-1, 61788-45-2 | |

| Record name | OCTADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octadecylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, hydrogenated tallow alkyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061788452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OCTADECYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octadecanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octadecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amines, hydrogenated tallow alkyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFV58UNY7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OCTADECYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octadecylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | OCTADECYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

120 to 126 °F (NTP, 1992), 52.9 °C, 49 - 52 °C | |

| Record name | OCTADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCTADECYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octadecylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | OCTADECYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.